3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.: 1192580-50-9

Cat. No.: VC6258173

Molecular Formula: C19H16N4O2

Molecular Weight: 332.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192580-50-9 |

|---|---|

| Molecular Formula | C19H16N4O2 |

| Molecular Weight | 332.363 |

| IUPAC Name | 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |

| Standard InChI Key | OXLSTNSXQOVKEA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

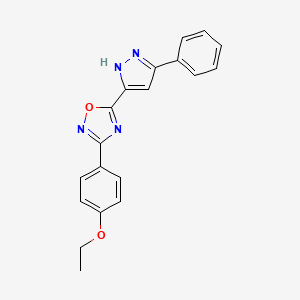

The compound’s IUPAC name, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, reflects its tripartite structure:

-

A 1,2,4-oxadiazole ring serving as the central scaffold.

-

A 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃) at position 3.

-

A 3-phenyl-1H-pyrazol-5-yl group (-C₃H₂N₂-C₆H₅) at position 5.

The molecular formula is C₁₉H₁₆N₄O₂, with a molecular weight of 332.363 g/mol. Its planar structure facilitates π-π stacking interactions, while the ethoxy group enhances lipophilicity, potentially influencing membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1192580-50-9 |

| Molecular Formula | C₁₉H₁₆N₄O₂ |

| Molecular Weight | 332.363 g/mol |

| IUPAC Name | 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves a multi-step sequence:

-

Formation of the Pyrazole Intermediate:

Condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with appropriate carbonyl precursors under acidic conditions . -

Oxadiazole Ring Closure:

Cyclization of the intermediate with a 4-ethoxybenzoyl chloride derivative via refluxing in phosphoryl chloride (POCl₃), forming the 1,2,4-oxadiazole ring .

Table 2: Representative Synthetic Yields of Analogous Compounds

| Compound Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5a (R = phenyl) | 72 | 218–220 |

| 5b (R = 4-fluorophenyl) | 64 | 152–154 |

| 5c (R = 4-chlorophenyl) | 68 | 158–160 |

Reaction Mechanism

The cyclocondensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the acid chloride, followed by dehydration to form the oxadiazole ring. POCl₃ acts as both a catalyst and dehydrating agent, with reaction times varying between 6–12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 332.363 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₆N₄O₂.

Biological Activities and Hypothesized Applications

Antimicrobial and Antifungal Activity

While direct data are unavailable, structurally similar 1,2,4-oxadiazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, suggesting potential for derivative optimization .

Research Gaps and Future Directions

-

Biological Profiling: Systematic in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains are needed.

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy and phenyl substituents could elucidate key pharmacophores.

-

In Vivo Toxicity Studies: Assessing acute and chronic toxicity in model organisms remains critical for agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume